Product packaging for N-Boc-2-(4-bromophenyl)ethylamine(Cat. No.:CAS No. 120157-97-3)

N-Boc-2-(4-bromophenyl)ethylamine

Cat. No.: B111359
CAS No.: 120157-97-3
M. Wt: 300.19 g/mol
InChI Key: MRQBIMZMDWOQLF-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Synthetic Chemistry

The significance of N-Boc-2-(4-bromophenyl)ethylamine in synthetic chemistry lies in its unique structural features. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. researchgate.net Its stability under various non-acidic conditions allows chemists to perform reactions on other parts of the molecule without affecting the amine. researchgate.net The Boc group can be readily removed under mild acidic conditions, revealing the primary amine for subsequent transformations. researchgate.net

Furthermore, the presence of a bromine atom on the phenyl ring provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes, most notably, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This dual functionality—a protected amine and a reactive aryl halide—makes it a highly strategic building block for the construction of complex molecular architectures.

Contextualization within Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound serves as a crucial starting material for the development of new therapeutic agents. Research has shown its utility as a key reagent in the preparation of novel compounds with potential biological activity. chemdad.com

Specifically, it is used in the synthesis of:

Dual inhibitors for malaria : The compound is a precursor in the creation of second-generation dual inhibitors of two crucial malarial parasite enzymes: cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR). chemdad.com

Cannabinoid (CB-1) receptor modulators : It is also employed in the preparation of indole-2-carboxamides, which have been identified as novel allosteric modulators of the cannabinoid receptor 1 (CB-1). chemdad.com

The ability to use this intermediate to construct molecules that can interact with specific biological targets underscores its importance in the drug discovery pipeline.

Role as a Key Intermediate in Complex Molecule Synthesis

The role of this compound as a key intermediate is central to its utility. Organic synthesis often involves multi-step sequences to build up complex target molecules. This compound provides a reliable and versatile scaffold that can be elaborated upon in a controlled and predictable manner.

The synthesis of the aforementioned FP-2/PfDHFR inhibitors and CB-1 receptor modulators exemplifies its function. In these synthetic pathways, the phenethylamine (B48288) core of the molecule is incorporated into the final structure. The bromine atom allows for the attachment of other molecular fragments through cross-coupling reactions, while the protected amine can be deprotected at a later stage to introduce further functionality or to be a key part of the final pharmacophore. This strategic use streamlines the synthesis of complex, biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18BrNO2 B111359 N-Boc-2-(4-bromophenyl)ethylamine CAS No. 120157-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQBIMZMDWOQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557578
Record name tert-Butyl [2-(4-bromophenyl)ethyl]carbamate
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Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120157-97-3
Record name 1,1-Dimethylethyl N-[2-(4-bromophenyl)ethyl]carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(4-bromophenyl)ethyl]carbamate
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Record name Carbamic acid, N-[2-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
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Synthetic Methodologies for N Boc 2 4 Bromophenyl Ethylamine

Direct Synthesis Approaches

The most common and straightforward method for preparing N-Boc-2-(4-bromophenyl)ethylamine is the direct protection of the primary amine, 2-(4-bromophenyl)ethylamine, using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Protection of 2-(4-bromophenyl)ethylamine with Boc Anhydride (B1165640)

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride, leading to the formation of a stable carbamate (B1207046). numberanalytics.com This process effectively masks the reactivity of the amino group, allowing for subsequent chemical transformations on other parts of the molecule. numberanalytics.comchemistrysteps.com

The efficiency of the Boc protection is significantly influenced by the choice of solvent, base, and reaction temperature. numberanalytics.com Common solvents for this reaction include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and methanol (B129727). mychemblog.comambeed.com The presence of a base is often employed to neutralize the acidic byproduct and drive the reaction to completion. numberanalytics.com

Several bases can be utilized, with triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) being frequently reported. numberanalytics.commychemblog.com For instance, one procedure involves stirring 2-(4-bromophenyl)ethylamine with Boc anhydride and triethylamine in anhydrous methanol at reflux for 2 hours. ambeed.com Another method employs DMAP as a catalyst in dichloromethane at room temperature. ambeed.com In some cases, the reaction can proceed without a base, where the amine itself acts as the base. commonorganicchemistry.com

Optimization of these conditions is crucial for maximizing yield and purity. This includes adjusting the stoichiometry of the reagents, reaction time, and temperature. For example, a reaction using DMAP and Boc anhydride in dichloromethane was stirred for 48 hours at room temperature. ambeed.com

Table 1: Reaction Conditions for the Boc Protection of 2-(4-bromophenyl)ethylamine

BaseSolventTemperatureReaction TimeReference
TriethylamineMethanolReflux2 hours ambeed.com
4-Dimethylaminopyridine (DMAP)DichloromethaneRoom Temperature48 hours ambeed.com
NoneTetrahydrofuranRoom Temperature1 hour ambeed.com
Sodium HydroxideTetrahydrofuran/Water0°C to Room TemperatureOvernight mychemblog.com

The reported yields for the synthesis of this compound vary depending on the specific reaction conditions and purification methods employed. One reported synthesis using triethylamine in methanol resulted in a crude product that was further purified by stirring with water. ambeed.com A different approach using DMAP in dichloromethane yielded the product as a white solid after purification by flash column chromatography. ambeed.com The purity of the final product is often assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. ambeed.com For instance, a purity of at least 95% is commercially available. calpaclab.com The melting point of the compound is reported to be in the range of 58-59 °C. ambeed.comchemdad.com

Alternative N-Boc Protection Strategies for Primary Amines

While the use of Boc anhydride is the most prevalent method, other reagents and strategies exist for the N-Boc protection of primary amines. These can be particularly useful when dealing with substrates that are sensitive to the standard conditions. organic-chemistry.org For example, tert-butyl (p-nitrophenyl) carbonate can be used to introduce the Boc group. google.com Another approach involves the use of 2-chloro-N-Boc-pyridinium salts, although this is less common.

Alternative strategies often focus on improving the chemoselectivity and efficiency of the protection reaction. organic-chemistry.org For instance, the use of ionic liquids as catalysts has been shown to efficiently promote N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org

Multi-Step Synthetic Routes

In some cases, this compound can be synthesized through multi-step sequences, often starting from more readily available precursors.

Derivation from 4-bromophenethylamine (B146110) Precursors

This approach involves the synthesis of 2-(4-bromophenyl)ethylamine itself, followed by the Boc protection step as described above. The synthesis of 2-(4-bromophenyl)ethylamine can be achieved through various methods, such as the reduction of 4-bromophenylacetonitrile (B126402) or the Hofmann rearrangement of 3-(4-bromophenyl)propanamide. Once the primary amine is obtained, it can be protected with Boc anhydride under standard conditions to yield the desired product. chemistrysteps.comresearchgate.net

Preparation of 2-(4-bromophenyl)ethylamine

The precursor, 2-(4-bromophenyl)ethylamine, is a key starting material. chemicalbook.comsigmaaldrich.com It can be synthesized through various methods, though a prevalent approach involves the reduction of a suitable nitrile or amide precursor. Alternatively, it can be sourced commercially. sigmaaldrich.com The hydrochloride and hydrobromide salts of this amine are also commonly available. nih.govnih.gov

Acylation and Subsequent Boc-Protection

Once 2-(4-bromophenyl)ethylamine is obtained, the crucial step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved through acylation using di-tert-butyl dicarbonate (Boc)₂O. nih.govchemistrysteps.com The reaction is often carried out in the presence of a base and a suitable solvent. The Boc group is favored in organic synthesis due to its stability in various conditions and the relative ease of its removal under acidic conditions. nih.govchemistrysteps.com

The general mechanism for Boc protection involves the nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O, leading to a tetrahedral intermediate. Subsequent elimination of a tert-butoxycarbonyl group and deprotonation yields the N-Boc protected amine. chemistrysteps.com

Synthesis involving Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a powerful tool in the synthesis of complex organic molecules and can be employed in synthetic routes leading to this compound or its derivatives. nih.govmdpi.com For instance, a palladium(0) catalyst can be used to couple a boronic acid with an aryl halide. nih.govresearchgate.net While not a direct synthesis of the title compound, these methods are integral for creating more complex structures from it.

Consideration of Palladium Recovery and Cost

A significant consideration in palladium-catalyzed reactions is the cost and recovery of the palladium catalyst. Palladium is a precious metal, and its price has seen substantial increases over the years, making its efficient use and recovery economically critical. encyclopedia.pubmdpi.com Various methods for palladium recovery from spent catalysts have been developed, including hydrometallurgical and pyrometallurgical processes. mdpi.comnih.gov Hydrometallurgical methods, such as leaching with acids and oxidants, are often favored for their high selectivity and cost-effectiveness. encyclopedia.pubmdpi.com The recovery efficiency of palladium from spent catalysts can be very high, often exceeding 95%. mdpi.com Electrochemical methods are also being explored for palladium recovery from solutions. acs.org The development of efficient recovery processes is crucial for the sustainability and economic viability of using palladium catalysts in industrial applications. nih.govresearchgate.net

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to develop more environmentally friendly and sustainable processes. This includes the use of safer solvents, reducing waste, and employing energy-efficient methods.

Water-Mediated Catalyst-Free Deprotection (for Boc-protected amines)

A notable green chemistry approach relevant to the chemistry of N-Boc protected amines is the development of catalyst-free deprotection methods. Research has shown that the deprotection of N-Boc amines can be achieved using water as the medium at elevated temperatures, eliminating the need for harsh acidic or basic reagents. ccsenet.orgresearchgate.netlookchem.comlookchem.com This method is attractive due to the abundance, low cost, and non-toxic nature of water. The process involves heating the N-Boc amine in water, leading to the cleavage of the Boc group and yielding the free amine. lookchem.comlookchem.com

Solvent-Free and Microwave-Assisted Approaches

Solvent-free and microwave-assisted reactions are other key areas of green chemistry that can be applied to the synthesis of this compound and related compounds. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov Performing reactions under solvent-free conditions minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. organic-chemistry.orgresearchgate.net These techniques offer a more sustainable and efficient alternative to traditional synthetic methods. organic-chemistry.org

Enantioselective Synthesis and Chiral Resolution

The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. 2-Arylethylamines, a class of compounds to which this compound belongs, are of significant interest due to their presence in bioactive natural products and pharmaceuticals. researchgate.netmdpi.com

Asymmetric Synthesis of Arylethylamines

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For 2-arylethylamines, several strategies have been developed, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. mdpi.com These methods are often more desirable than the resolution of a racemic mixture as they can be more efficient and avoid the loss of 50% of the material.

Recent progress in the asymmetric synthesis of 2-arylethylamines includes:

Metal-Free Catalysis: The use of organocatalysts, enzymatic catalysis, and organophotocatalysis presents a more sustainable alternative to transition metal-based methods. mdpi.com These approaches can offer high levels of stereoselectivity and efficiency. nih.gov

Transition Metal Catalysis: Transition metals remain crucial in many asymmetric syntheses. Catalysts based on rhodium, copper, and other metals have been successfully employed in the asymmetric hydrogenation of enamides and other precursors to generate chiral amines with high enantiomeric excess (ee). mdpi.com

Chiral Induction: The use of a chiral auxiliary, a group that is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction and is later removed, is a classic and effective strategy. nih.gov

The development of these asymmetric methodologies provides powerful tools for accessing enantiomerically pure 2-arylethylamines and their derivatives.

Chiral Resolution Techniques for 2-(4-bromophenyl)ethylamine Derivatives

When an asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution of a racemic mixture is employed. This involves separating the two enantiomers of a compound. For 2-(4-bromophenyl)ethylamine derivatives, several techniques can be applied:

Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated salt with a base.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation.

The choice of resolution technique depends on factors such as the scale of the separation, the properties of the compound, and the desired level of enantiopurity.

Stereochemical Control in Boc-Protected Amines

The tert-butoxycarbonyl (Boc) protecting group plays a significant role in the synthesis of chiral amines. While its primary function is to mask the reactivity of the amine, it can also influence the stereochemical outcome of nearby reactions. numberanalytics.com The bulky nature of the Boc group can provide steric hindrance, directing incoming reagents to a specific face of the molecule and thereby controlling the formation of new stereocenters. acs.org

For instance, in reactions involving the functionalization of a carbon atom adjacent to the Boc-protected nitrogen, the Boc group can direct the stereochemistry of the transformation. This is particularly relevant in reactions such as C-H functionalization, where a catalyst can differentiate between prochiral C-H bonds based on the steric environment created by the Boc group. acs.orgacs.org

Furthermore, the Boc group is generally stable under a wide range of reaction conditions, including those that are basic or nucleophilic, but it is readily cleaved under acidic conditions. nih.govorganic-chemistry.org This orthogonality allows for its selective removal without affecting other sensitive functional groups in the molecule, preserving the stereochemical integrity established in earlier steps. nih.gov The preservation of stereochemical integrity during the N-tert-butoxycarbonylation of amino esters has been demonstrated, highlighting the reliability of this protecting group in stereocontrolled synthesis. nih.gov

Reactivity and Derivatization of N Boc 2 4 Bromophenyl Ethylamine

Cross-Coupling Reactions

The carbon-bromine bond in N-Boc-2-(4-bromophenyl)ethylamine is a key functional group that enables a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, specifically for creating biaryl structures. libretexts.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide, such as the aryl bromide of this compound, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. vu.nl Palladium(II) complexes, such as those with phosphine (B1218219) and imine donor groups, have demonstrated high activity in these reactions. vu.nl The ligands play a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Palladium(II) complexes with NNN pincer-type ligands are notable for their stability and high catalytic activity in C-C bond formation reactions, even at elevated temperatures. nih.gov Sterically hindered and electron-rich ligands can enhance the catalytic activity by promoting the oxidative addition step and preventing catalyst deactivation. scispace.com For instance, palladium complexes with sterically hindered selenoether ligands have proven to be efficient catalysts for Suzuki-Miyaura coupling. rsc.org The choice of ligand can also influence the reaction's compatibility with various functional groups. vu.nl

Table 1: Examples of Palladium Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Typical Substrates Reference
Pd(OAc)₂ Iminophosphine ligands Phenylboronic acid, 4-bromotoluene vu.nl
PdCl₂(P^N) Bidentate phosphine and imine donors Arylboronic acids, aryl halides vu.nl
Pd(PPh₃)₄ Triphenylphosphine Aryl and heteroaryl boronic acids mdpi.com
PdCl₂(dppf) dppf Aryl triflates, (RO)₂BB(OR)₂ researchgate.net

Optimizing reaction conditions is critical for achieving high yields and selectivity in Suzuki-Miyaura coupling. covasyn.com Key parameters that are often varied include the base, solvent, and temperature. researchgate.net

Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. mdpi.comresearchgate.net The choice of base can significantly impact the reaction outcome. For example, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, K₃PO₄ was found to be an effective base. mdpi.com

Solvent: The solvent influences the solubility of the reactants and catalyst, as well as the reaction rate. A variety of solvents can be used, including ethereal solvents like 1,4-dioxane (B91453), alcohols such as ethanol, and aromatic hydrocarbons like toluene (B28343). vu.nlrsc.org In some cases, aqueous solvent mixtures are employed. researchgate.net The selection of the optimal solvent is often substrate-dependent. For instance, toluene and 1,4-dioxane have been shown to be effective solvents in certain Suzuki-Miyaura reactions. vu.nl

Temperature: The reaction temperature affects the reaction rate, with higher temperatures generally leading to faster conversions. However, excessively high temperatures can lead to catalyst decomposition or side reactions. nih.govikm.org.my Typical reaction temperatures for Suzuki-Miyaura coupling range from room temperature to refluxing conditions, often between 80°C and 140°C. researchgate.netikm.org.my

**Table 2: Optimization of Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid***

Entry Base Solvent Temperature (°C) Yield (%)
1 K₂CO₃ C₂H₅OH 80 99
2 NaHCO₃ C₂H₅OH 80 85
3 Na₂CO₃ C₂H₅OH 80 92
4 K₂CO₃ Toluene 80 78
5 K₂CO₃ 1,4-Dioxane 80 88
6 K₂CO₃ C₂H₅OH 60 75
7 K₂CO₃ C₂H₅OH 100 95

This table represents a general example of condition optimization and does not use this compound specifically, but illustrates the principles of optimizing Suzuki-Miyaura reactions. Data adapted from a study on a similar system. researchgate.net

The Suzuki-Miyaura coupling is known for its broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the boronic acid partner. vu.nlnih.gov This allows for the synthesis of a diverse array of biaryl compounds from this compound. Both electron-rich and electron-poor arylboronic acids can typically be used, although reaction conditions may need to be adjusted accordingly. mdpi.com

However, there are some limitations. Sterically hindered coupling partners can sometimes lead to lower yields. Also, certain functional groups on the coupling partners can interfere with the catalytic cycle, although the development of more robust catalyst systems has expanded the reaction's tolerance. For instance, while N-(4-bromophenyl)furan-2-carboxamide was successfully coupled with various aryl and heteroaryl boronic acids, the yields varied depending on the specific boronic acid used. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically between an aryl halide and an amine. wikipedia.orgnih.gov This reaction is a powerful tool for synthesizing aryl amines from precursors like this compound. nih.govcapes.gov.br

By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a strong base, a wide range of N-aryl amine derivatives can be synthesized. wikipedia.orgbeilstein-journals.org The reaction is highly versatile, allowing for the introduction of diverse amino groups onto the phenyl ring. The choice of ligand for the palladium catalyst is crucial, with bulky, electron-rich phosphine ligands often being highly effective. researchgate.net The reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2-(4-bromophenyl)ethylamino moiety into molecules. Its reactivity is dominated by the transformations of the aryl bromide and the N-Boc protecting group.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction would involve coupling with a primary or secondary amine to replace the bromine atom with a new amino group.

A significant challenge in the Buchwald-Hartwig amination of aryl halides with primary amines is the potential for di-arylation, where the primary amine reacts with two molecules of the aryl halide to form a tertiary amine. This side reaction is particularly problematic when the desired product is a secondary amine. The use of sterically hindered phosphine ligands on the palladium catalyst can help to mitigate this issue by creating a more crowded environment around the metal center, thus disfavoring the second arylation step. Additionally, careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, is crucial. The development of nickel-based catalyst systems has also shown promise in overcoming challenges associated with amine arylation.

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Buchwald-Hartwig amination, the aryl bromide of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for the construction of biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes.

Ullmann Condensation: A classical copper-catalyzed reaction that can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. While often requiring harsh reaction conditions, modern modifications have improved its scope and applicability.

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative to the Buchwald-Hartwig amination for the formation of C-N bonds, often with different substrate scope and functional group tolerance.

The choice of a specific cross-coupling reaction depends on the desired final product and the compatibility of the reaction conditions with other functional groups present in the molecule.

N-Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal. The deprotection of the N-Boc group in this compound is a key step in many synthetic sequences to liberate the primary amine for further functionalization.

Acid-Catalyzed Boc Removal (e.g., TFA, HCl)

The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Trifluoroacetic Acid (TFA): TFA is often used neat or in a co-solvent like dichloromethane (B109758) (DCM). While effective, the resulting amine is obtained as a TFA salt, which can sometimes be oily and difficult to handle.

Hydrochloric Acid (HCl): HCl, typically as a solution in an organic solvent like dioxane or methanol (B129727), is another common reagent for Boc deprotection. This method often yields the amine hydrochloride salt, which is frequently a crystalline solid, facilitating isolation and purification.

A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. To prevent this, scavenger reagents like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture.

Table 1: Common Acidic Reagents for N-Boc Deprotection

ReagentTypical ConditionsComments
Trifluoroacetic Acid (TFA)Neat or in DCMEffective, but can lead to oily TFA salts.
Hydrochloric Acid (HCl)In dioxane or methanolOften provides crystalline hydrochloride salts.
Phosphoric AcidAqueous, in THFA milder acidic condition.

This table is based on commonly reported laboratory procedures and is for informational purposes only.

Green Deprotection Methods (e.g., water-mediated, catalyst-free)

In recent years, there has been a growing interest in developing more environmentally friendly or "green" methods for chemical transformations. For Boc deprotection, this has led to the exploration of alternatives to strong acids and chlorinated solvents.

One notable green method involves the use of water at elevated temperatures to effect the removal of the Boc group. This catalyst-free approach is highly attractive as it avoids the use of hazardous reagents and simplifies workup procedures. The reaction is believed to proceed through the formation of a carbamic acid intermediate, which then decarboxylates to the free amine. Iron(III) salts have also been

Functional Group Interconversions and Further Transformations

Reactions at the Bromine Moiety

The bromine atom attached to the phenyl ring is the most versatile site for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-donating character of the ethylamine (B1201723) side chain can influence the reactivity of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org In the context of this compound, a Suzuki-Miyaura reaction would replace the bromine atom with a new aryl, heteroaryl, or vinyl group. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates. nih.govdicp.ac.cn For example, the coupling of N-(4-bromophenyl)furan-2-carboxamide, a similar substrate, with various arylboronic acids has been successfully achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org This would transform this compound into a derivative with a new amino substituent at the 4-position of the phenyl ring. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine binding, deprotonation, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands (e.g., X-Phos) has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. beilstein-journals.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base like triethylamine (B128534). wikipedia.orgorganic-chemistry.org This method allows for the synthesis of N-Boc-2-(4-alkynylphenyl)ethylamine derivatives. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orgresearchgate.net Copper-free variations of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 1: Typical Conditions for Cross-Coupling Reactions at the Bromine Moiety

Reaction TypeTypical CatalystCo-catalyst/LigandBaseSolventReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ or Pd(OAc)₂Phosphine Ligands (e.g., SPhos, XPhos)K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF libretexts.orgnih.gov
Buchwald-Hartwig AminationPd₂(dba)₃ or Pd(OAc)₂Bulky Phosphine Ligands (e.g., BINAP, X-Phos)NaOt-Bu, KOt-Bu, Cs₂CO₃Toluene, Dioxane wikipedia.orgbeilstein-journals.org
Sonogashira CouplingPdCl₂(PPh₃)₂CuIEt₃N, DiethylamineToluene, DMF, THF wikipedia.orgorganic-chemistry.org

Reactions involving the Ethylene (B1197577) Linker

The ethylene linker in this compound consists of a saturated sp³-hybridized carbon chain (-CH₂-CH₂-). This part of the molecule is generally the least reactive. Saturated C-H bonds are strong and unactivated, making them resistant to reaction under the typical conditions used for modifying the aryl bromide or the amine functionality. While reactions such as radical halogenation or strong oxidation could theoretically occur at the ethylene bridge, such harsh conditions would likely be incompatible with the other, more sensitive functional groups in the molecule, leading to decomposition or a complex mixture of products. Therefore, in synthetic applications, the ethylene linker is almost exclusively treated as a stable, inert spacer, connecting the reactive phenyl ring to the amine group without participating in the primary transformations.

Derivatization of the Protected Amine

The primary reaction involving the protected amine is the removal of the tert-butoxycarbonyl (Boc) group. The Boc group is valued for its stability in basic, nucleophilic, and reductive environments, but it is readily cleaved under acidic conditions. researchgate.netscispace.com

Boc Deprotection: The most common method for deprotecting the amine is by treatment with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (DCM), is widely used and effectively removes the Boc group at room temperature. rsc.org Aqueous solutions of strong mineral acids, such as hydrochloric acid (HCl), are also highly effective. fishersci.co.uk Alternative, non-acidic methods include thermolytic deprotection, which can be achieved by heating the compound in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), sometimes accelerated by microwave irradiation. researchgate.netresearchgate.net

Table 2: Common Methods for Boc Deprotection

Reagent/ConditionSolventTypical TemperatureReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neatRoom Temperature fishersci.co.ukrsc.org
Hydrochloric Acid (HCl)Dioxane, Water, or MethanolRoom Temperature fishersci.co.uk
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature fishersci.co.uk
Heating (Thermolysis)Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)Reflux or Microwave researchgate.net

Subsequent Derivatization: Once the Boc group is removed, the resulting primary amine, 2-(4-bromophenyl)ethylamine, becomes available for a wide range of derivatization reactions. nih.gov These include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. For instance, reacting the amine with acetyl chloride would yield N-[2-(4-bromophenyl)ethyl]acetamide.

Alkylation: Nucleophilic substitution with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to form secondary or tertiary amines. nih.gov This is a highly efficient method for introducing a variety of substituents onto the nitrogen atom.

Applications of N Boc 2 4 Bromophenyl Ethylamine in Advanced Organic Synthesis

Precursor for Pharmacologically Active Compounds

The strategic placement of the bromine atom and the protected amine function makes N-Boc-2-(4-bromophenyl)ethylamine an ideal starting point for the elaboration of various pharmacophores. Its utility has been demonstrated in the development of agents targeting infectious diseases, neurological disorders, and other complex medical conditions.

Synthesis of Dual Inhibitors for Malarial Parasites (e.g., Falcipain-2, PfDHFR)

The rise of drug-resistant malaria parasites necessitates the discovery of novel therapeutic agents, particularly those acting on multiple targets to circumvent resistance mechanisms. nih.gov this compound serves as a key reagent in the preparation of second-generation dual inhibitors that simultaneously target two crucial enzymes in the parasite's life cycle: the cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.govsigmaaldrich.com

Researchers have designed and synthesized series of small-molecule dual inhibitors based on lead compounds identified through screening. nih.gov The development from first to second-generation inhibitors aimed to improve potency and pharmacological profiles. beilstein-journals.org Lead optimization efforts led to the discovery of compounds with high potency against both enzymes. For instance, compound 24 in one study demonstrated significant inhibitory activity against FP-2, PfDHFR, and chloroquine-resistant P. falciparum strains, identifying it as a promising lead compound for antimalarial drug development. beilstein-journals.org

Table 1: Inhibitory Activities of Antimalarial Dual Inhibitors This table presents research findings on the efficacy of dual inhibitors derived from this compound precursors.

CompoundTarget EnzymeIC₅₀ (μM)P. falciparum StrainIC₅₀ (nM)
2o FP-22.7--
2o DHFR1.8--
24 FP-210.03D753.1
24 PfDHFR0.0841Dd2 (resistant)-
24 --Fab9 (clinical)14.2
24 --GB4 (clinical)23.4

Data sourced from multiple research studies. nih.govbeilstein-journals.org

Preparation of Allosteric Modulators (e.g., Cannabinoid CB-1 receptor)

The cannabinoid CB-1 receptor, a G protein-coupled receptor (GPCR), is a significant target for treating neurological disorders; however, direct agonists often produce undesirable psychoactive side effects. nih.gov Allosteric modulators offer a more nuanced approach by binding to a site distinct from the primary (orthosteric) site, fine-tuning the receptor's response to endogenous cannabinoids. rsc.org

This compound is utilized in the preparation of indole-2-carboxamides, a scaffold that has proven effective for developing allosteric modulators of the CB-1 receptor. nih.govsigmaaldrich.comnih.gov The phenethylamine (B48288) moiety of the starting material becomes a core component of the final indole (B1671886) structure. These modulators can act as positive allosteric modulators (PAMs), which enhance agonist binding and signaling, or negative allosteric modulators (NAMs), which reduce agonist activity. wikipedia.orgkit.edu The development of such compounds represents an alternative therapeutic strategy that may circumvent the side effects associated with orthosteric CB-1 receptor ligands. nih.gov

Intermediate in the Synthesis of Serotonin (B10506) Receptor Agonists and Antagonists

Serotonin (5-HT) receptors are implicated in a wide range of physiological and psychological processes, making them prime targets for drugs treating depression, anxiety, and migraines. nih.gov Many potent serotonin receptor agonists and antagonists are based on tryptamine (B22526) or other indole-containing structures. libretexts.orgorganic-chemistry.org

While direct synthesis routes starting from this compound to specific marketed serotonin modulators are not prominently detailed in the literature, its structure makes it an exceptionally suitable intermediate. The 4-bromophenylethylamine core is a key pharmacophore in this area. The Boc-protected amine can be deprotected and subsequently used in reactions like the Fischer indole synthesis to construct the required indole ring system. Alternatively, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce complex nitrogen-containing fragments or build the core of bis-aryl drugs. This flexibility allows for the systematic construction of diverse libraries of potential serotonin receptor agonists and antagonists for screening and drug discovery.

Role in the Development of New Drug Candidates

The utility of this compound extends beyond the specific examples of antimalarials and CB-1 modulators, positioning it as a valuable starting material in broader drug discovery campaigns. The 4-bromophenyl group is a common feature in a variety of biologically active molecules.

For example, research into new antimicrobial agents has utilized the 4-bromophenyl moiety as a core component. Studies have described the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives as novel microbial DNA-gyrase inhibitors. Similarly, 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. In another area, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been designed as potential antimicrobial agents, where the bromine atom was specifically chosen to increase the lipophilic character of the molecule compared to its chlorinated analog. These examples underscore the versatility of the 4-bromophenyl structural motif, which can be readily accessed and modified from precursors like this compound, in the rational design of new drug candidates.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and biologically active molecules. The dual functionality of this compound makes it an excellent building block for creating such complex ring systems.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. nih.gov this compound provides multiple reaction sites for the construction of these rings. A prime example is its use in forming indole derivatives, such as the indole-2-carboxamides developed as CB-1 receptor modulators. nih.gov In these syntheses, the phenethylamine portion of the molecule is often cyclized to form the core indole ring.

More broadly, the bromine atom on the phenyl ring is a key functional group for modern cross-coupling chemistry. It enables facile participation in powerful bond-forming reactions like the palladium-catalyzed Buchwald-Hartwig amination and the Suzuki coupling. The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond between the brominated ring and a variety of amine-containing molecules, a fundamental step in building many nitrogen heterocycles. This reaction provides a direct pathway to substituted anilines, which are themselves precursors to heterocycles like quinolines and indoles. The ability to leverage these robust and versatile catalytic methods makes this compound a highly valuable and adaptable building block for the synthesis of a wide array of complex, nitrogen-containing heterocyclic structures.

Formation of Oxadiazole Derivatives

Oxadiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. This compound can be utilized as a starting material for the synthesis of complex oxadiazole derivatives. Although not a direct precursor, its structural motif is incorporated into larger molecules that then undergo cyclization to form the oxadiazole ring.

For instance, in the synthesis of novel quinoline-1,3,4-oxadiazole hybrids, a 2-(4-bromophenyl)quinoline (B1270115) scaffold is first constructed. This scaffold can be conceptually derived from precursors related to 4-bromophenyl-containing building blocks. The quinoline (B57606) moiety is then functionalized with a hydrazide, which is a key intermediate for forming the 1,3,4-oxadiazole (B1194373) ring. The acid hydrazide is treated with reagents like triethyl orthoformate followed by cyclization to yield the desired 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole. nih.gov Further modifications can be made to this core structure to produce a library of derivatives with potential applications as anticancer and antimicrobial agents. nih.govrsc.org

The general strategy involves the construction of a molecule containing the 4-bromophenyl group, which is then elaborated to include a functional group that can be converted into an oxadiazole ring. This highlights the role of the bromophenyl moiety as a key structural component in the design of complex heterocyclic systems.

Synthesis of Quinolines and Isoquinolines

The synthesis of quinoline and isoquinoline (B145761) ring systems, which are core structures in many natural products and pharmaceuticals, can be achieved using phenethylamine derivatives. While direct use of this compound is not explicitly detailed in the provided search results, the synthesis of quinolines bearing a 2-(4-bromophenyl) substituent is well-documented.

A common method for quinoline synthesis is the Pfitzinger reaction, which involves the reaction of isatin (B1672199) with a carbonyl compound. nih.gov In the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, 4-bromoacetophenone is reacted with isatin under basic conditions. nih.gov This resulting quinoline can then be further functionalized.

For isoquinoline synthesis, classic methods like the Bischler-Napieralski and Pictet-Spengler reactions utilize phenethylamine precursors. slideshare.net In a typical Bischler-Napieralski reaction, a phenethylamine is first acylated and then cyclized using a dehydrating agent to form a dihydroisoquinoline, which can be subsequently oxidized to the isoquinoline. The this compound, after deprotection of the amine, would be a suitable substrate for such a reaction sequence, leading to the formation of isoquinolines with a 4-bromophenyl-ethyl substituent at the 1-position.

The following table summarizes key reactions for quinoline and isoquinoline synthesis where phenethylamine-like structures are pivotal.

Reaction NameDescriptionStarting Material TypeResulting Heterocycle
Pfitzinger ReactionReaction of isatin with a carbonyl compound in the presence of a base.Aryl methyl ketone (e.g., 4-bromoacetophenone)Quinoline
Bischler-Napieralski ReactionIntramolecular cyclization of an N-acyl-β-phenethylamine using a dehydrating agent.β-PhenethylamineDihydroisoquinoline (then Isoquinoline)
Pictet-Spengler ReactionCondensation of a β-phenethylamine with an aldehyde or ketone followed by cyclization.β-PhenethylamineTetrahydroisoquinoline

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of specialized polymers and functional materials.

Precursor for Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic polymers with custom-made recognition sites for a specific target molecule. mdpi.com The synthesis of MIPs involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.

This compound, or related phenethylamine derivatives, can be used as templates or functional monomers in the creation of MIPs. For example, MIPs have been developed for the selective extraction of various pharmaceutical compounds. researchgate.net In a relevant study, aromatic N-(2-arylethyl)-2-methylprop-2-enamides, synthesized from 2-arylethylamines, were used for covalent imprinting in the synthesis of MIPs. nih.gov These polymers demonstrated a high affinity for target biomolecules like tyramine (B21549) and L-norepinephrine. nih.gov This approach suggests that this compound could be used to create MIPs for the selective recognition and separation of phenethylamine-type analytes.

The process of creating MIPs can be optimized using computational modeling to select the best functional monomers and their ratios. mdpi.com The resulting polymers can be used in applications such as solid-phase extraction to isolate specific compounds from complex mixtures. nih.gov

Synthesis of Polymers and Dendrimers

The structure of this compound makes it a suitable monomer or building block for the synthesis of novel polymers and dendrimers. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Heck coupling, which can be used to form carbon-carbon bonds and build up larger polymeric structures. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be used in polymerization reactions, for example, to form polyamides or polyimines.

Dendrimers are highly branched, well-defined macromolecules with a central core. nih.gov Their synthesis can be achieved through divergent or convergent approaches. nih.gov In a divergent synthesis, the dendrimer is grown outwards from the core, while in a convergent synthesis, the branches (dendrons) are synthesized first and then attached to the core. nih.gov The functional groups on this compound could be exploited in a step-wise dendrimer synthesis. For instance, after deprotection, the amine could be reacted with a multifunctional core, and the bromine atom could be used to attach other branches or functional groups. Dendrimers have a wide range of applications, including in biomedicine as drug delivery vehicles and in catalysis.

Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light or a chemical signal. nih.gov These molecules are of great interest for applications in molecular electronics, data storage, and smart materials.

While direct application of this compound in molecular switches is not extensively documented in the initial search, its structural features are relevant to the synthesis of photochromic compounds, a major class of molecular switches. For example, the phenylethylamine backbone can be incorporated into larger systems that exhibit photochromism, such as azobenzenes or spiropyrans. The bromo-phenyl group can be functionalized through cross-coupling reactions to introduce photoswitchable units or to tune the electronic properties of the molecule, thereby influencing its switching behavior. The development of new molecular switch architectures is an active area of research, with a focus on improving properties like fidelity, addressability, and robustness. nih.gov

Other Advanced Synthetic Applications

The versatility of this compound extends to other advanced synthetic applications. The presence of the bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to the synthesis of diverse libraries of compounds.

Furthermore, this compound is a valuable reagent in the preparation of biologically active molecules. For instance, it has been used in the synthesis of dual inhibitors of enzymes crucial to the malaria parasite and in the preparation of allosteric modulators of the cannabinoid (CB-1) receptor. chemdad.com These applications underscore the importance of this compound as a key intermediate in the discovery and development of new therapeutic agents.

Chiral Ligand Synthesis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the stereoselective formation of a desired enantiomer of a chiral product. The this compound molecule possesses key features that could be exploited for the construction of novel chiral ligands. The primary amine, after deprotection of the Boc group, can serve as a coordination site for a metal center. Furthermore, the bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, allowing for the introduction of other coordinating moieties or chiral auxiliaries.

While direct examples of chiral ligand synthesis starting from this compound are not prominently reported, one can envision its use in established synthetic routes for well-known classes of chiral ligands. For instance, the synthesis of chiral phosphine (B1218219) or bis(oxazoline) ligands often involves the coupling of a chiral backbone with an appropriate aromatic fragment. The 4-bromophenylethylamine scaffold could potentially be integrated into such ligand frameworks.

Hypothetical Application in Chiral Ligand Synthesis:

Ligand ClassPotential Synthetic StrategyKey Reaction
Chiral Phosphine LigandsPalladium-catalyzed phosphination of the aryl bromide.Buchwald-Hartwig amination or phosphination
Chiral Bis(oxazoline) LigandsCoupling with a chiral amino alcohol followed by cyclization.Amide bond formation and subsequent cyclization
Chiral Diamine LigandsDimerization or coupling with another chiral amine derivative.Palladium-catalyzed C-N coupling

It is important to note that the successful synthesis and application of such ligands would require extensive research to optimize reaction conditions and evaluate their efficacy in asymmetric catalysis.

Incorporation into Complex Polyaromatic Systems

The construction of complex polyaromatic systems is of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The 4-bromophenyl group of this compound makes it a suitable candidate for incorporation into larger polycyclic aromatic hydrocarbons (PAHs) through transition metal-catalyzed cross-coupling reactions.

The bromine atom can readily participate in reactions such as the Suzuki-Miyaura, Stille, or Heck couplings, allowing for the formation of new carbon-carbon bonds. This would enable the fusion of the 4-(2-aminoethyl)phenyl unit into extended aromatic networks. The Boc-protected amine could be retained as a functional handle for further modifications or deprotected to introduce a primary amine group, which can influence the electronic properties of the resulting polyaromatic system or serve as a point of attachment for other molecules.

Potential Reactions for Incorporation into Polyaromatic Systems:

Reaction TypeCoupling PartnerResulting Structure
Suzuki-Miyaura CouplingArylboronic acid or esterBiphenyl derivative, extending the aromatic system
Stille CouplingOrganostannaneBiaryl or more complex aromatic structure
Heck CouplingAlkeneStilbene-like derivative
Ullmann CondensationPhenol or another aryl halideDiaryl ether or biaryl linkage

The application of this compound in the synthesis of complex polyaromatic systems remains a promising yet underexplored area of research. The development of such synthetic routes could lead to novel materials with tailored electronic and optical properties.

Spectroscopic and Computational Studies in the Context of Synthesis and Reactivity

Spectroscopic Characterization Techniques for Synthetic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-Boc-2-(4-bromophenyl)ethylamine, both ¹H and ¹³C NMR are employed to provide a comprehensive understanding of the atomic connectivity and chemical environment.

¹H NMR spectra of this compound are characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region, a consequence of their coupling to each other. The ethylamine (B1201723) chain protons resonate more upfield, with the methylene (B1212753) group adjacent to the aromatic ring appearing as a triplet and the methylene group attached to the nitrogen appearing as a quartet, due to coupling with the neighboring methylene and NH protons, respectively. The tert-butoxycarbonyl (Boc) protecting group gives rise to a characteristic singlet in the upfield region, integrating to nine protons. The NH proton of the carbamate (B1207046) typically appears as a broad singlet.

¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbons of the brominated benzene ring will appear in the aromatic region of the spectrum, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronegativity. The two methylene carbons of the ethylamine chain will have characteristic shifts, as will the quaternary carbon and the methyl carbons of the Boc group. The carbonyl carbon of the carbamate will be observed further downfield.

¹H NMR Data
Proton Chemical Shift (ppm)
Aromatic (2H)~7.42 (d)
Aromatic (2H)~7.08 (d)
-CH₂-N (2H)~3.30 (q)
-CH₂-Ar (2H)~2.73 (t)
Boc (9H)~1.42 (s)
NH (1H)~4.60 (br s)
¹³C NMR Data
Carbon Chemical Shift (ppm)
C=O~155.7
Aromatic C-Br~138.5
Aromatic CH (2C)~131.6
Aromatic CH (2C)~130.5
Aromatic C~120.0
Boc C~79.2
-CH₂-N~42.5
-CH₂-Ar~35.5
Boc CH₃ (3C)~28.4

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

To further confirm the assignments made in one-dimensional NMR and to elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) is used to identify spin-coupled protons. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene groups in the ethylamine chain, confirming their connectivity. It would also show correlations between the ortho- and meta-protons on the aromatic ring.

Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, is used to correlate the signals of protons with the directly attached carbon atoms. This is invaluable for definitively assigning the carbon signals. For instance, the proton signal at ~2.73 ppm would show a correlation to the carbon signal at ~35.5 ppm, confirming the assignment of the benzylic methylene group. Similarly, the proton signal of the other methylene group at ~3.30 ppm would correlate with the carbon signal at ~42.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass of the molecular formula C₁₃H₁₈BrNO₂, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to confirm the identity of the compound. For this compound, characteristic fragmentation pathways would include the loss of the Boc group (a loss of 100 amu) or cleavage of the ethylamine chain. The presence of bromine would be indicated by a characteristic isotopic pattern in the fragments containing this atom. For example, a primary fragmentation would likely involve the loss of isobutene (56 Da) from the Boc group to give a protonated carbamic acid intermediate, which could then further fragment. Another prominent fragmentation would be the benzylic cleavage, leading to the formation of the 4-bromobenzyl cation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm its structure. Key vibrational frequencies are associated with the N-H bond of the carbamate, the carbonyl group (C=O) of the Boc protecting group, and the aromatic C-H and C-C bonds of the bromophenyl group. The presence of a strong absorption band for the C=O stretch and a distinct N-H stretching vibration are indicative of the Boc-protected amine functionality.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretch3400-3300
C-H (aromatic)Stretch3100-3000
C-H (aliphatic)Stretch3000-2850
C=O (carbamate)Stretch1750-1680
C=C (aromatic)Stretch1600-1450
C-NStretch1350-1000
C-BrStretch700-500

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the 4-bromophenyl chromophore. The presence of the aromatic ring with the bromine substituent gives rise to characteristic absorption bands in the UV region. These absorptions correspond to π → π* electronic transitions within the benzene ring. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in confirming the molecular structure of this compound and its derivatives.

X-ray diffraction studies on crystals of this compound and related compounds provide unambiguous evidence of their molecular geometry. These studies confirm the expected bond lengths, bond angles, and torsional angles within the molecule. The conformation of the ethylamine side chain and the orientation of the Boc protecting group relative to the phenyl ring can be precisely determined. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction.

In the solid state, molecules of this compound are held together by various intermolecular forces. X-ray crystallography can reveal the details of these interactions. A key interaction is hydrogen bonding, which can occur between the N-H group of the carbamate and the carbonyl oxygen (C=O) of an adjacent molecule. These hydrogen bonds can lead to the formation of specific packing arrangements, such as chains or sheets, in the crystal lattice. Understanding these intermolecular interactions is important for predicting the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies by providing theoretical insights into the structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.org DFT calculations can be employed to predict various properties of this compound, including its optimized geometry, vibrational frequencies, and electronic properties. aps.orgresearchgate.net These calculations can corroborate experimental findings from IR and UV-Vis spectroscopy and provide a deeper understanding of the molecule's behavior. For instance, DFT can be used to calculate the energies of different conformations of the molecule, helping to identify the most stable arrangement of its atoms. Furthermore, DFT can be used to model the molecule's reactivity by calculating properties such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov

PropertyDescription
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.
Vibrational FrequenciesTheoretical prediction of the positions of absorption bands in the IR spectrum.
Electronic PropertiesInformation about the distribution of electrons and the energies of molecular orbitals.
Reactivity DescriptorsParameters that help predict how the molecule will behave in a chemical reaction.

Molecular Dynamics Simulations

While geometry optimization provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.govyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent molecules). nih.govnih.govyoutube.com For this compound, an MD simulation could reveal how the ethylamine side chain rotates and flexes, and how the entire molecule interacts with a solvent, which can influence its reactivity in solution.

Conformational Analysis and Energy Minima

The flexible ethylamine side chain of this compound can adopt various conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. This is often done by systematically rotating the rotatable bonds and calculating the energy at each step. The results can be visualized as a potential energy surface or a conformational energy map. nih.gov Identifying the global minimum energy conformation and other low-energy conformers is important, as these are the most likely to be populated at a given temperature and to participate in chemical reactions.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Derivatization

The derivatization of N-Boc-2-(4-bromophenyl)ethylamine predominantly involves reactions at the aryl bromide position. Palladium-catalyzed cross-coupling reactions are a cornerstone for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Research is actively pursuing novel and more efficient catalytic systems to broaden the scope of accessible derivatives.

Palladium-based systems remain at the forefront of this research. The Buchwald-Hartwig amination, for example, is a powerful method for C-N bond formation. youtube.com Studies on related bromo-aromatic compounds have demonstrated that specific combinations of palladium precursors, ligands, and bases are crucial for high-yield coupling. For instance, the combination of a palladium source like Pd₂(dba)₃ with a specialized phosphine (B1218219) ligand such as Xantphos and a base like cesium carbonate (Cs₂CO₃) has proven effective for coupling amines and phenols with aryl bromides. beilstein-journals.org Such systems allow for the synthesis of complex amine and ether derivatives under relatively mild conditions. The development of new ligands continues to push the boundaries of this chemistry, allowing for the coupling of a wider range of nucleophiles with improved efficiency and functional group tolerance. nih.gov

Beyond palladium, other transition metals are being explored to offer complementary reactivity. Copper-catalyzed systems, in particular, have emerged as a cost-effective and powerful alternative for certain transformations. For example, a catalytic system comprising copper(I) iodide (CuI) and an amino acid ligand like 4-hydroxy-L-proline has been shown to effectively catalyze the coupling of aryl bromides with nitrogen nucleophiles such as N-Boc hydrazine. researchgate.net This method provides a direct route to N-aryl hydrazides, which are themselves valuable intermediates in medicinal chemistry. researchgate.net

Another frontier in derivatization is the direct functionalization of C–H bonds. While most derivatization strategies focus on the C-Br bond, novel catalytic methods are enabling reactions at other positions on the molecule. For instance, Lewis acid catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can promote the functionalization of β-amino C–H bonds, allowing for the introduction of new substituents on the ethylamine (B1201723) backbone. nih.gov This approach opens up pathways to novel structural analogues that are not accessible through traditional cross-coupling chemistry.

Table 1: Comparison of Catalytic Systems for Aryl Bromide Derivatization

Catalytic System Key Components Target Reaction Typical Conditions Reference
Palladium-Catalyzed Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃ C-N Bond Formation (Amines) Dioxane, 100 °C beilstein-journals.org
Palladium-Catalyzed Etherification Pd(OAc)₂, Xantphos, K₂CO₃ C-O Bond Formation (Phenols) Dioxane, 100 °C beilstein-journals.org
Copper-Catalyzed N-Arylation CuI, 4-hydroxy-L-proline, K₂CO₃/Cs₂CO₃ C-N Bond Formation (Hydrazines) DMSO, 80 °C researchgate.net
Palladium-Catalyzed Suzuki Coupling Pd(PPh₃)₄, Aqueous Base (e.g., Na₂CO₃) C-C Bond Formation (Boronic Acids) THF or DME, Reflux uwindsor.ca

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery of new functional molecules, the novel catalytic methods described above are increasingly being integrated with high-throughput technologies like flow chemistry and automated synthesis. These platforms allow for the rapid generation and screening of large libraries of compounds derived from scaffolds such as this compound. nih.govresearchgate.net

Automated synthesis platforms can perform a multitude of reactions in parallel, dramatically increasing the efficiency of library creation. researchgate.net For example, a protocol for automated amide synthesis can be used for the final diversification step of a synthetic sequence. nih.gov In a hypothetical workflow, this compound could first be derivatized at the bromide position using a Suzuki or Buchwald-Hartwig coupling. The resulting products, after deprotection of the Boc group, could then be fed into an automated synthesizer to be coupled with a large array of carboxylic acids, rapidly generating a diverse library of amide-containing final products. nih.gov

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers several advantages, including precise control over reaction parameters, enhanced safety, and ease of scalability. Stopped-flow synthesis, a hybrid approach, is particularly well-suited for discovery chemistry. nih.gov It allows for the automated execution of hundreds of reactions on a micro-molar scale, minimizing reagent consumption while enabling rapid optimization of reaction conditions. nih.gov The data generated from such high-throughput experimentation can be used to train machine learning models, which can then predict optimal conditions for future reactions, further accelerating the discovery cycle. nih.gov The integration of these automated systems represents a paradigm shift, moving from manual, one-at-a-time synthesis to a data-driven, high-throughput process. chemrxiv.org

Table 2: Features of Modern Synthesis Technologies

Technology Key Principle Advantages for Library Synthesis Reference
Parallel Synthesis Simultaneous synthesis of multiple compounds in a microtiter plate format. High throughput for generating large libraries; standardized reaction conditions. researchgate.net
Automated Solution-Phase Synthesis Robotic platforms perform reaction, workup, and purification steps. Enables multi-step sequences; avoids solid-phase limitations; can deliver purified compounds. nih.gov
Flow Chemistry Reactions occur in a continuously pumped stream through a reactor. Precise control of temperature/pressure; improved safety; easy to scale up. nih.gov
Stopped-Flow Synthesis Reagents are mixed in a flow reactor, which is then stopped for the reaction to proceed. Combines flexibility of batch with automation; minimal reagent use; ideal for rapid optimization. nih.gov

Advanced Applications in Chemical Biology

Beyond its role as a synthetic intermediate, this compound serves as a valuable starting point for the development of sophisticated tools for chemical biology. Its derivatives have been identified as building blocks for potential therapeutics, including dual inhibitors of enzymes crucial to malarial parasites and allosteric modulators of the cannabinoid (CB-1) receptor. chemdad.com

A particularly promising future direction is the use of this scaffold to create chemical probes for target identification and validation. chemicalprobes.org Photoaffinity labeling (PAL) is a powerful technique that uses a light-activated chemical probe to covalently bind to its target protein, enabling subsequent identification. nih.gov A PAL probe typically consists of three parts: a specificity unit that recognizes the target, a photoreactive group that forms a covalent bond upon irradiation, and a reporter tag for detection and isolation. nih.gov

The structure of this compound is well-suited for conversion into a photoaffinity probe. The core phenethylamine (B48288) structure can act as the specificity unit, mimicking endogenous ligands or known drugs. The aryl bromide is a synthetic handle that can be readily converted into a photoreactive moiety, such as an aryl azide (B81097), through copper-catalyzed reactions. nih.gov The Boc-protected amine can be deprotected and modified to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye. Research on related phenethylamines has demonstrated the feasibility of this approach, where a PAL probe was successfully used to identify protein targets of methamphetamine in vivo. nih.gov Developing such probes from the this compound scaffold could help elucidate the biological targets and mechanisms of action of new classes of bioactive molecules.

Table 3: Design of a Hypothetical Photoaffinity Probe from this compound

Probe Component Function Potential Moiety Derived from Scaffold Synthetic Step
Specificity Unit Binds reversibly to the biological target protein. 2-Phenylethylamine core The inherent structure of the parent molecule.
Photoreactive Group Forms a covalent bond with the target upon light activation. Aryl azide (N₃) Replacement of the aryl bromide (Br) via a nucleophilic substitution or copper-catalyzed reaction. nih.gov
Reporter Tag Enables detection and isolation of the probe-protein adduct. Biotin, alkyne tag (for click chemistry), or fluorophore. Acylation of the amine after Boc-group removal.

Development of Sustainable and Eco-Friendly Synthetic Routes

In line with the growing emphasis on green chemistry, future research will focus on developing more sustainable and eco-friendly methods for synthesizing and derivatizing this compound. This involves minimizing waste, avoiding hazardous reagents and solvents, and utilizing renewable resources and catalysts.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful green alternative to traditional synthetic methods. nih.gov Enzymes operate under mild conditions (aqueous environment, ambient temperature) and exhibit high chemo-, regio-, and stereoselectivity. mdpi.com For the synthesis of this compound and its derivatives, several classes of enzymes could be employed. For instance, transaminases could be used for the asymmetric synthesis of chiral amine analogues, while ketoreductases could produce chiral alcohols with high enantiomeric excess. nih.govresearchgate.net Proteases and lipases have also been shown to be effective in the kinetic resolution of related N-Boc protected amino acid derivatives, providing access to enantiomerically pure compounds. polimi.it

In addition to biocatalysis, green chemistry principles can be applied to traditional synthetic steps. This includes replacing hazardous organic solvents like tetrahydrofuran (B95107) (THF) with more benign alternatives such as ethyl acetate. purdue.edu Recent research has shown that reactions like the formation of borane-amine complexes can be effectively carried out in greener solvents, sometimes using water or even CO₂ as a reaction activator. purdue.edu For the synthesis of this compound itself, the reduction of the precursor 4-bromophenylacetonitrile (B126402) could be achieved using catalytic hydrogenation with H₂ gas, a clean reductant, instead of metal hydrides that produce stoichiometric waste. Similarly, the Boc protection step can be optimized to use catalytic amounts of base or be performed in solvent-free conditions to reduce environmental impact. The adoption of these sustainable practices is essential for the future of chemical manufacturing.

Table 4: Comparison of Traditional vs. Greener Synthetic Approaches

Synthetic Step Traditional Method Greener Alternative Green Chemistry Principle
Amine Synthesis (from Nitrile) Reduction with LiAlH₄ in THF. Catalytic hydrogenation (e.g., H₂/Raney Nickel) in ethanol. Atom economy, safer solvents.
Chiral Amine Synthesis Chiral resolution of a racemate. Asymmetric synthesis using a transaminase (enzyme). High stereoselectivity, mild conditions, less waste. mdpi.com
Boc Protection Di-tert-butyl dicarbonate (B1257347) with stoichiometric base in chlorinated solvents. Use of greener solvents (e.g., 2-MeTHF) or solvent-free conditions. Use of safer solvents, waste prevention.
Amine Derivatization Use of stoichiometric, hazardous reagents. Biocatalytic acylation using a lipase (B570770) or protease. Renewable catalysts, mild conditions. polimi.it

Q & A

Q. What are the key steps for synthesizing and characterizing N-Boc-2-(4-bromophenyl)ethylamine?

The synthesis involves Boc protection of 2-(4-bromophenyl)ethylamine using di-tert-butyl dicarbonate in anhydrous solvents like dichloromethane or THF under basic conditions (e.g., triethylamine). Reaction progress is monitored via TLC or NMR. Purification is achieved via column chromatography or recrystallization. Characterization includes 1H^1H/13C^{13}C NMR to confirm Boc-group integration, IR for carbonyl (C=O) stretch (~1680–1720 cm1^{-1}), and melting point analysis (58–59°C) .

Q. What are the critical physical properties and storage conditions for this compound?

Key properties include molecular weight (300.19 g/mol), density (1.287 g/cm3^3), melting point (58–59°C), and boiling point (389.6±25.0°C). The compound is hygroscopic and should be stored in a sealed container under dry, inert conditions (e.g., argon) at room temperature to prevent decomposition .

Q. Why is the Boc protecting group used, and how is it removed during downstream applications?

The Boc group stabilizes the amine against nucleophilic/electrophilic reactions and oxidative degradation. Deprotection is achieved with strong acids (e.g., TFA in DCM or HCl in dioxane) at 0–25°C. Post-deprotection, neutralization with a weak base (e.g., NaHCO3_3) and extraction yield the free amine, as demonstrated in azide-functionalization studies .

Advanced Research Questions

Q. How does solvent and temperature influence the stereochemical stability of this compound derivatives?

Enantiomerization kinetics of N-Boc-2-aryl-ethylamine derivatives depend on solvent polarity and temperature. For example, in diethyl ether at −80°C, N-Boc-2-lithio-2-arylpiperidines show configurational stability (ΔG^‡ >20 kcal/mol), while polar solvents like THF accelerate enantiomerization. Kinetic studies using chiral HPLC or circular dichroism are recommended to track stereochemical integrity .

Q. What methodologies enable efficient bromo-to-azide conversion in this compound?

The bromo group undergoes CuI^I-catalyzed azide substitution (e.g., NaN3_3, L-proline ligand, DMF, 80°C). Reaction progress is monitored via 1H^1H NMR (disappearance of aromatic proton splitting) or IR (appearance of azide stretch ~2100 cm1^{-1}). Purification via silica gel chromatography yields the azide derivative, a precursor for click chemistry .

Q. How can this compound serve as a precursor in layered perovskite materials?

Deprotection of the Boc group yields 2-(4-bromophenyl)ethylamine, which reacts with hydroiodic acid to form aromatic ammonium iodides (e.g., Br-PEAI). These are used in Ruddlesden-Popper perovskites for optoelectronic devices. The reaction is performed in an ice bath (0–5°C) with stoichiometric HI, followed by solvent evaporation and recrystallization in ethanol .

Q. What mechanistic insights govern cross-coupling reactions involving the 4-bromophenyl moiety?

The bromine atom participates in Suzuki-Miyaura couplings using Pd(PPh3_3)4_4 or SPhos-Pd catalysts with arylboronic acids. Optimized conditions (e.g., Na2_2CO3_3, DME/H2_2O, 80°C) minimize dehalogenation. GC-MS or LC-MS monitors coupling efficiency, while Boc-deprotection post-reaction preserves amine functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.